molecular formula C14H8N2O2S B008429 Cyanic acid, thiodi-4,1-phenylene ester CAS No. 101657-79-8

Cyanic acid, thiodi-4,1-phenylene ester

Cat. No. B008429
M. Wt: 268.29 g/mol
InChI Key: CNUHQZDDTLOZRY-UHFFFAOYSA-N
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Description

Cyanic acid, thiodi-4,1-phenylene ester is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as isothiocyanic acid, 4,1-phenylene diester, and is commonly abbreviated as TDP.

Scientific research application

TDP has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, TDP has been shown to exhibit anti-cancer activity by inhibiting the growth of cancer cells. TDP has also been studied for its potential use as a fluorescent probe for imaging biological systems.
In materials science, TDP has been used as a building block for the synthesis of new materials with unique properties. For example, TDP has been incorporated into polymers to create materials with improved mechanical and thermal properties. TDP has also been used to create metal-organic frameworks with high surface area and gas storage capacity.
In environmental science, TDP has been studied for its potential use in water treatment. TDP has been shown to be effective in removing heavy metals from contaminated water.

Mechanism of action

The mechanism of action of TDP is complex and varies depending on the application. In medicinal chemistry, TDP has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. TDP has also been shown to inhibit the activity of enzymes involved in cancer cell proliferation.
In materials science, TDP acts as a building block for the synthesis of new materials. The properties of these materials are determined by the chemical structure of TDP and the other components of the material.
In environmental science, TDP acts as a chelating agent, binding to heavy metals and removing them from contaminated water.

Biochemical and physiological effects

The biochemical and physiological effects of TDP vary depending on the application. In medicinal chemistry, TDP has been shown to have anti-cancer activity and may have potential as a therapeutic agent. However, further studies are needed to determine the safety and efficacy of TDP in humans.
In materials science, TDP has been used to create materials with improved mechanical and thermal properties. These materials may have potential applications in various industries, including aerospace and automotive.
In environmental science, TDP has been shown to be effective in removing heavy metals from contaminated water. This may have potential applications in water treatment and environmental remediation.

Advantages and limitations for lab experiments

The advantages of TDP for lab experiments include its unique chemical structure, which allows for the synthesis of new materials with unique properties. TDP is also relatively stable and easy to handle, making it a useful building block for materials synthesis.
The limitations of TDP for lab experiments include its complex synthesis method, which requires specialized equipment and chemicals. TDP is also relatively expensive, which may limit its use in large-scale experiments.

Future directions

There are many future directions for research on TDP. In medicinal chemistry, further studies are needed to determine the safety and efficacy of TDP as a therapeutic agent. In materials science, TDP may have potential applications in the development of new materials with unique properties. In environmental science, further studies are needed to determine the effectiveness of TDP in removing heavy metals from contaminated water. Overall, TDP is a promising compound with potential applications in various fields.

properties

IUPAC Name

[4-(4-cyanatophenyl)sulfanylphenyl] cyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O2S/c15-9-17-11-1-5-13(6-2-11)19-14-7-3-12(4-8-14)18-10-16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNUHQZDDTLOZRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC#N)SC2=CC=C(C=C2)OC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90906461
Record name Sulfanediyldi(4,1-phenylene) dicyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90906461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyanic acid, thiodi-4,1-phenylene ester

CAS RN

101657-79-8
Record name C,C′-(Thiodi-4,1-phenylene) dicyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101657-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyanic acid, C,C'-(thiodi-4,1-phenylene) ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101657798
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyanic acid, C,C'-(thiodi-4,1-phenylene) ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sulfanediyldi(4,1-phenylene) dicyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90906461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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